BenchChemオンラインストアへようこそ!

ARN14988

Acid ceramidase Enzyme inhibition Drug discovery

ARN14988 is a highly potent (IC50=12.8 nM) and selective acid ceramidase (ASAH1) inhibitor with validated blood-brain barrier penetration—a critical advantage over other ceramidase inhibitors like carmofur and B13 for CNS-targeted studies. It demonstrates superior cytotoxicity over temozolomide in glioblastoma models and chemosensitizes proliferative melanoma cells (EC50=41.8 µM A375; 67.7 µM G361). Ideal for ceramide/S1P rheostat research, CNS drug delivery studies, and combination therapy investigations. Not a generic ceramidase inhibitor—verify potency and BBB penetration per batch.

Molecular Formula C16H24ClN3O5
Molecular Weight 373.8 g/mol
Cat. No. B605582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN14988
SynonymsARN14988
Molecular FormulaC16H24ClN3O5
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OCC(C)C)Cl
InChIInChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22)
InChIKeyPBVLSEVDIRSYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARN14988: Preclinical Acid Ceramidase Inhibitor with Blood-Brain Barrier Penetration for Glioblastoma Research


ARN14988 is a small-molecule inhibitor of acid ceramidase (ACDase, also known as ASAH1), an enzyme that catalyzes the hydrolysis of ceramide into sphingosine, a key regulatory node in sphingolipid metabolism. It is characterized as a substituted 2,4-dioxopyrimidine-1-carboxamide derivative with the chemical name 2-methylpropyl 5-chloro-3-[(hexylamino)carbonyl]-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinecarboxylate (CAS 1502027-70-4) [1]. ARN14988 was discovered as part of a structure-activity relationship campaign aimed at developing nanomolar inhibitors of intracellular acid ceramidase activity and has been evaluated in preclinical models of glioblastoma and melanoma [2].

Why Generic Substitution Fails for ARN14988: A Comparative Pharmacological Assessment


Acid ceramidase inhibitors are not a homogenous class; they exhibit marked differences in potency, selectivity, and pharmacokinetic properties that preclude generic substitution. For instance, while carmofur and B13 also inhibit acid ceramidase, carmofur is a known antimetabolite with multiple off-target activities (including SARS-CoV-2 Mpro and FAAH inhibition), and B13 suffers from poor lysosomal access that limits cellular efficacy [1]. Furthermore, the ability of a CNS-targeted compound to cross the blood-brain barrier is a critical differentiator—a property not shared by all acid ceramidase inhibitors. ARN14988's demonstrated blood-brain barrier penetration and specific cytotoxicity profile in glioblastoma models distinguish it from both standard-of-care agents like temozolomide and other investigational ceramidase inhibitors [2].

Quantitative Differentiators of ARN14988: A Comparative Evidence Guide for Scientific Procurement


Sub-Nanomolar Potency Against Human Acid Ceramidase Outperforms Key Comparators

ARN14988 inhibits human acid ceramidase with an IC50 of 12.8 nM, demonstrating substantially higher potency than the clinically used agent carmofur (IC50 = 29-79 nM for rat enzyme) and the early inhibitor B13 (IC50 ≈ 10 μM) [1][2]. This sub-nanomolar potency is critical for achieving effective target engagement at lower drug concentrations.

Acid ceramidase Enzyme inhibition Drug discovery

Superior Cytotoxicity Against Glioblastoma Cells Relative to Temozolomide

In glioblastoma (GBM) cell lines, ARN14988 exhibits greater cytotoxicity than the FDA-approved standard-of-care agent temozolomide [1]. This enhanced cytotoxicity provides a strong rationale for prioritizing ARN14988 in GBM research programs.

Glioblastoma Cytotoxicity Chemotherapy

Blood-Brain Barrier Permeability: Demonstrated CNS Exposure in Mouse Models

ARN14988 exhibits high apparent permeability in PAMPA assays (log P = -4.62 ± 0.18) and achieves a peak brain concentration of 17.36 ± 1.44 ng/mL following intraperitoneal administration in mice, confirming its ability to cross the blood-brain barrier [1]. This property is essential for CNS-targeted indications like glioblastoma.

Blood-brain barrier Pharmacokinetics CNS delivery

Selective Ceramide Elevation with Minimal Off-Target Sphingolipid Modulation

In A375 melanoma cells, ARN14988 (2-20 μM) selectively elevates C16 ceramide (d18:1/16:0) and dihydroceramide (d18:0/16:0) while having little to no effect on sphingomyelin or glucosylceramide levels [1]. This targeted modulation of the ceramide/sphingosine-1-phosphate axis is mechanistically distinct from broader-spectrum ceramidase inhibitors.

Sphingolipid metabolism Target engagement Selectivity

Optimal Use Cases for ARN14988: Research and Preclinical Development Applications


Glioblastoma Preclinical Research and Drug Discovery

ARN14988 is ideally suited for in vitro and in vivo studies targeting glioblastoma. Its demonstrated superiority over temozolomide in cytotoxicity assays and its ability to cross the blood-brain barrier make it a compelling tool compound for investigating acid ceramidase as a therapeutic target in GBM [1][2].

Sphingolipid Metabolism Studies Requiring Selective Pathway Modulation

Researchers investigating the ceramide/S1P rheostat can utilize ARN14988 to selectively elevate ceramide levels without broadly perturbing other sphingolipid species. Its high potency (IC50 = 12.8 nM) enables precise target engagement at low concentrations [1].

Pharmacokinetic and CNS Distribution Studies

The established LC-MS/MS method for ARN14988 quantification in plasma and tissues, along with its demonstrated brain penetration, supports its use as a reference compound in studies of CNS drug delivery and biodistribution [1].

Cancer Cell Line Profiling for Chemosensitization

ARN14988 has shown chemosensitizing properties in proliferative melanoma cells, suggesting its utility in combination studies aimed at overcoming therapeutic resistance. Its defined EC50 values in A375 (41.8 μM) and G361 (67.7 μM) cells provide benchmarks for experimental design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN14988

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.